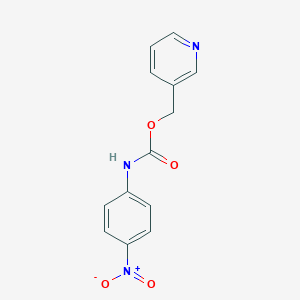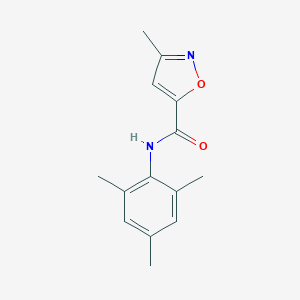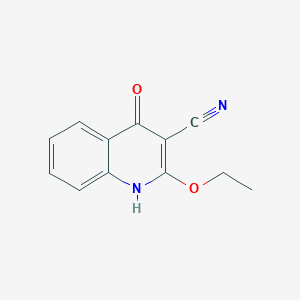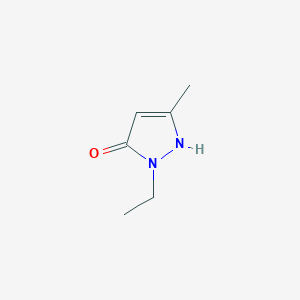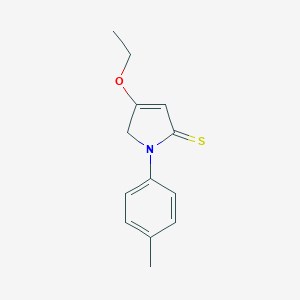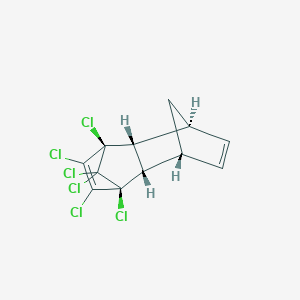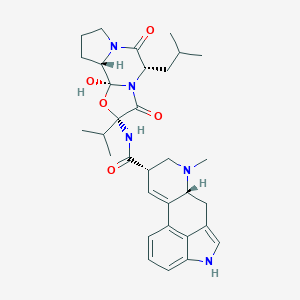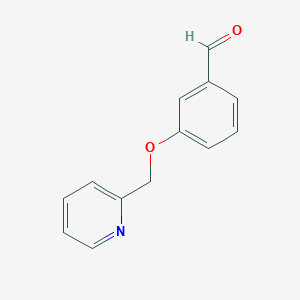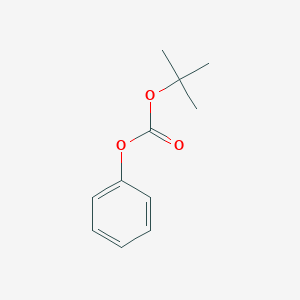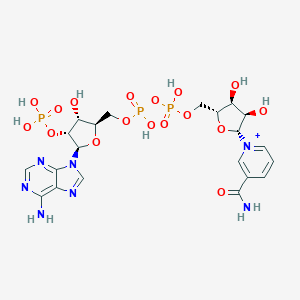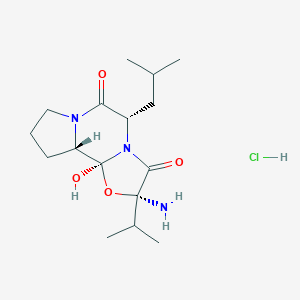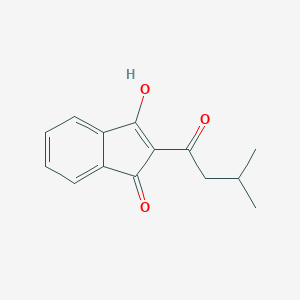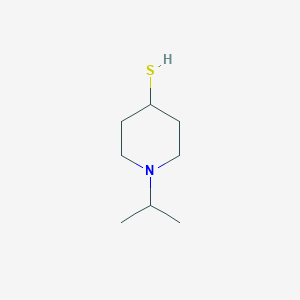
1-Isopropylpiperidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropylpiperidine-4-thiol (IPPT) is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research applications due to its unique properties. IPPT has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 1-Isopropylpiperidine-4-thiol is not fully understood. However, it is believed to act on the central nervous system by modulating the release of neurotransmitters such as dopamine and serotonin. 1-Isopropylpiperidine-4-thiol has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical And Physiological Effects
1-Isopropylpiperidine-4-thiol has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes such as acetylcholinesterase and tyrosinase. 1-Isopropylpiperidine-4-thiol has also been shown to have antioxidant and anti-inflammatory properties. In addition, 1-Isopropylpiperidine-4-thiol has been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.
Advantages And Limitations For Lab Experiments
1-Isopropylpiperidine-4-thiol has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 1-Isopropylpiperidine-4-thiol has some limitations, including its low potency and selectivity. It may also require high doses to achieve the desired effects, which can lead to toxicity issues.
Future Directions
There are several future directions for research on 1-Isopropylpiperidine-4-thiol. One area of interest is the development of more potent and selective 1-Isopropylpiperidine-4-thiol analogs. Another area of interest is the investigation of 1-Isopropylpiperidine-4-thiol's potential as an antipsychotic and anticonvulsant agent. Additionally, further research is needed to understand the mechanism of action of 1-Isopropylpiperidine-4-thiol and its potential for modulating the immune system.
Conclusion:
In conclusion, 1-Isopropylpiperidine-4-thiol is a unique chemical compound that has been extensively studied for its scientific research applications. It has several advantages for lab experiments, including its stability, solubility, and low toxicity. 1-Isopropylpiperidine-4-thiol has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action is still being investigated. Further research is needed to fully understand the potential of 1-Isopropylpiperidine-4-thiol for drug discovery and therapeutic applications.
Synthesis Methods
1-Isopropylpiperidine-4-thiol can be synthesized through several methods, including the reaction between isopropylamine and 1-chloro-4-thiophenylpiperidine, or the reaction between isopropylamine and 4-thiocyanatopiperidine. The synthesis of 1-Isopropylpiperidine-4-thiol is a multi-step process that requires careful attention to detail and purification methods to ensure the purity of the final product.
Scientific Research Applications
1-Isopropylpiperidine-4-thiol has been widely used in scientific research applications, including drug discovery, pharmacology, and toxicology. It has been studied for its potential use as an anticonvulsant, antipsychotic, and anti-inflammatory agent. 1-Isopropylpiperidine-4-thiol has also been studied for its potential to inhibit the growth of cancer cells and its ability to modulate the immune system.
properties
CAS RN |
156757-18-5 |
|---|---|
Product Name |
1-Isopropylpiperidine-4-thiol |
Molecular Formula |
C8H17NS |
Molecular Weight |
159.29 g/mol |
IUPAC Name |
1-propan-2-ylpiperidine-4-thiol |
InChI |
InChI=1S/C8H17NS/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
SELJYUCBDMFSGB-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)S |
Canonical SMILES |
CC(C)N1CCC(CC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



